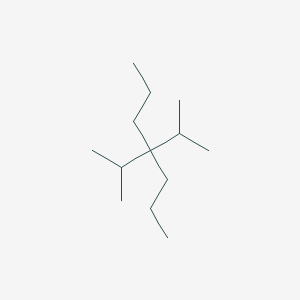

4,4-二(异丙基)庚烷

描述

Synthesis Analysis

While the synthesis of 4,4-Di(propan-2-yl)heptane is not explicitly described in the papers, we can draw parallels from the synthesis of related compounds. For instance, the synthesis of a 2,5-diazabicyclo [4.1.0]heptane involved the reaction of a disodium or dipotassium salt of cis-1,2-(arenesulfonamido)cyclopropane with ethylene bromide . This suggests that the synthesis of complex heptane derivatives often involves multi-step reactions and the use of organometallic reagents or halogenated compounds as precursors.

Molecular Structure Analysis

The molecular structure of 4,4-Di(propan-2-yl)heptane would be expected to have a heptane backbone with isopropyl groups attached to the fourth carbon. The papers discuss the molecular structures of other heptane derivatives, such as the 1,4-diphenyl-2,3-dioxabicyclo[2,2,1]heptane, which possesses an unusually long peroxide bond and adjoining C-O bonds due to forced cis coplanarity . Although the specific molecular structure of 4,4-Di(propan-2-yl)heptane is not detailed, we can anticipate that steric hindrance from the isopropyl groups could influence its overall conformation and reactivity.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions of 4,4-Di(propan-2-yl)heptane specifically. However, they do offer insights into the reactivity of similar compounds. For example, the solvolysis of 4-methyl spiro[2,4]hept-4-yl p-chlorobenzoate in an aqueous solution of dioxane was studied, revealing that tertiary spiro derivatives maintain their skeletons during the reaction, leading to a mixture of products . This indicates that the substitution pattern on the heptane backbone can significantly affect the chemical behavior of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Di(propan-2-yl)heptane are not directly reported in the provided papers. Nonetheless, we can infer that the presence of isopropyl groups would likely increase the molecular weight and steric bulk compared to a straight-chain heptane, potentially affecting properties such as boiling point, solubility, and density. The papers do mention the physical properties of related compounds, such as the density and crystal structure of 1,4-diphenyl-2,3-dioxabicyclo[2,2,1]heptane , which could serve as a reference point for understanding how substituents impact the properties of heptane derivatives.

科学研究应用

合成和晶体结构分析

香豆素衍生物的合成:4,4-二(异丙基)庚烷,作为4-(异丙基)苯甲醛的一部分,已被用于通过Claisen-Schmidt缩合反应合成香豆素衍生物。这些化合物通过FT-IR、元素分析和单晶X射线衍射进行了表征(Salian et al., 2018)。

分子和晶体结构研究:从糖亚硝酮获得的7-氧-1-氮杂双环[2.2.1]庚烷衍生物的结构通过NMR和X射线分析进行了分析。对这些结构的研究有助于理解分子化学中的构象多样性(Rowicki et al., 2019)。

聚合物化学研究:含咪唑基配体及其金属配合物的合成涉及4,4-二(异丙基)庚烷的衍生物。这些研究有助于在聚合物化学领域开发新材料(Yamagiwa et al., 1996)。

热力学研究

混合物的热力学性质:对丙醇 + 庚烷混合物的热力学性质进行研究,可以揭示它们的密度和热容,对化学工程和工艺设计应用至关重要(Dzida, 2004)。

表面张力和相平衡:对(丙醇 + 庚烷)的表面张力和相关相平衡的研究对于理解这些混合物在不同条件下的行为至关重要,影响材料科学和化工处理等领域(McLure et al., 1982)。

化学合成和分析

化学合成:该化合物已被用于合成各种化学品,例如从真菌中制备邻二醇,有助于有机化学和潜在的药物应用(Liu et al., 2017)。

聚合物化学研究:涉及2,2-二(烷基硫代-2-基)丙烷的聚合物化学研究,包括4,4-二(异丙基)庚烷衍生物,有助于开发新的聚合材料(Hoffmann et al., 2000)。

属性

IUPAC Name |

4,4-di(propan-2-yl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-7-9-13(10-8-2,11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJRGGOSNPOOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938324 | |

| Record name | 4,4-Di(propan-2-yl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Di(propan-2-yl)heptane | |

CAS RN |

17312-72-0 | |

| Record name | 4,4-Dipropylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Di(propan-2-yl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)